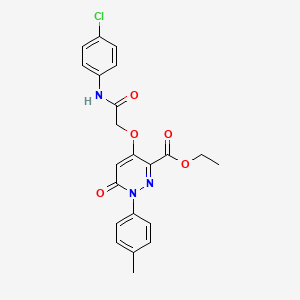

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

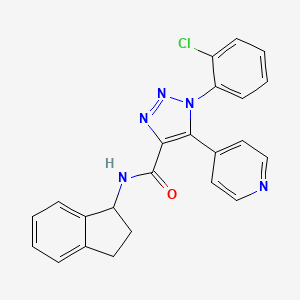

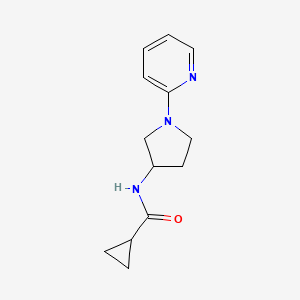

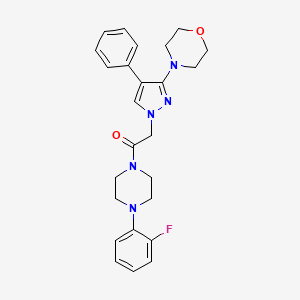

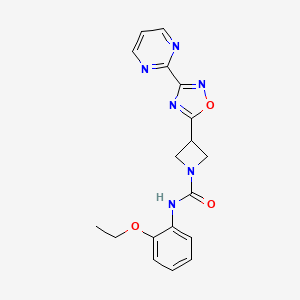

This compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds . These compounds contain a ring structure that has atoms of at least two different elements as members of the ring .

Molecular Structure Analysis

The molecular structure of such compounds is typically determined using various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactivity of similar compounds is often related to their ability to act as both nucleophiles and electrophiles . This allows them to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors such as their molecular structure and the presence of functional groups .Scientific Research Applications

Antimicrobial Activity

This compound exhibits potential as an antimicrobial agent. Derivatives of similar structures have been shown to possess significant activity against various bacterial species. For instance, thiophene derivatives, which share a common structural motif with our compound of interest, have demonstrated effectiveness against bacteria like Staphylococcus aureus and Escherichia coli . This suggests that our compound could be synthesized into derivatives that target specific microbial strains, contributing to the development of new antibiotics.

Antifungal Applications

The structural analogs of the compound have shown promising antifungal properties. Compounds with a thiophene ring have been effective against fungal species such as Aspergillus fumigatus and Syncephalastrum racemosum . This indicates that our compound could be modified to enhance its antifungal activity, potentially leading to new treatments for fungal infections.

Enaminone Reactivity for Heterocyclic Synthesis

Enaminones, a class of compounds related to our compound, are valuable precursors in synthesizing heterocyclic compounds with pharmacological characteristics . The dual nucleophilic and electrophilic sites of enaminones allow for versatile reactions, suggesting that our compound could serve as a starting point for synthesizing a variety of biologically active heterocycles.

Pharmacological Characteristics of Thiophene Derivatives

Thiophene derivatives, which are structurally related to our compound, have a wide range of therapeutic applications. They have been used as agents for diabetes mellitus, antihypertensive, analgesic, anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor treatments . This broad spectrum of activity implies that our compound could be a key intermediate in developing new drugs with these pharmacological effects.

Synthesis of Triazole Hybrids

Triazole hybrids, which can be synthesized from compounds similar to our subject compound, have shown a wide range of antimicrobial activities . The presence of amine-ester functionality in these hybrids contributes to their potency, suggesting that our compound could be used to create new triazole-based antimicrobials with enhanced efficacy.

Neuroprotective Properties

Compounds with a triazole moiety, akin to the structure of our compound, have displayed neuroprotective properties . They have shown high cell viability against oxidative stress-induced cell death, indicating that our compound could be explored for its potential neuroprotective effects, which might lead to treatments for neurodegenerative diseases.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O5/c1-3-30-22(29)21-18(31-13-19(27)24-16-8-6-15(23)7-9-16)12-20(28)26(25-21)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOADXGTLDTGQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-((4-chlorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2578350.png)

![N-(cyanomethyl)-N-propyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide](/img/structure/B2578351.png)

![benzo[c][1,2,5]thiadiazol-5-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2578353.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2578355.png)

![N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578361.png)

![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2578367.png)